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Compound of Interest

Compound Name: Methyl 3,4-diaminobenzoate

Cat. No.: B1360238

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3,4-diaminobenzoate, a key intermediate in various synthetic applications, including
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
obtaining these spectra.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Methyl 3,4-diaminobenzoate.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for Methyl 3,4-diaminobenzoate
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.49 Doublet (d) 1H 7.01 Ar-H
7.47 Singlet (s) 1H - Ar-H
6.68 Doublet (d) 1H 7.01 Ar-H
3.87 Singlet (s) 3H - -COOCHs
Broad Singlet (br
3.80 2H - -NH:2
s)
Broad Singlet (br
3.35 2H - -NH:z
s)
Solvent: CDCIs, Spectrometer Frequency: 500 MHZz[1][2]
13C NMR Data
Table 2: 13C NMR Spectroscopic Data for Methyl 3,4-diaminobenzoate
Chemical Shift (8) ppm Assighment
166.56 C=0 (Ester)
140.89 Ar-C
138.16 Ar-C
120.87 Ar-C
118.23 Ar-C
118.16 Ar-C
52.11 -OCHs
Solvent: CDCIs, Spectrometer Frequency: 125 MHZz[1][2]
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IR Data

Table 3: Infrared (IR) Spectroscopic Data for Methyl 3,4-diaminobenzoate

Wavenumber (cm~?) Functional Group Assignment
3400-3250 N-H Stretch (primary amine)
3100-3000 Aromatic C-H Stretch

2960, 2870 Aliphatic C-H Stretch (-OCHs3)
1730-1715 C=0 Stretch (Ester)

1600-1585, 1500-1400 Aromatic C=C Bending

1300-1000 C-O Stretch (Ester)

Note: Specific peak values can be obtained from the referenced spectrum.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Methyl 3,4-diaminobenzoate

mlz lon Method

189.00 [M+Na]* LCMS

Calculated value for [M+Na]*: 189.06[1][2]

Experimental Protocols
Synthesis and Purification of Methyl 3,4-
diaminobenzoate

Methyl 3,4-diaminobenzoate can be synthesized from 3,4-diaminobenzoic acid. In a typical
procedure, thionyl chloride is slowly added to a solution of 3,4-diaminobenzoic acid in
methanol. The reaction mixture is stirred at room temperature. After the reaction is complete,
the solvent is removed under reduced pressure. The resulting residue is then subjected to a
purification process involving partitioning between water and ethyl acetate. The organic layer is
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washed sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water,
and then dried over anhydrous magnesium sulfate. Finally, the solvent is evaporated to yield
the product.[1][2]

NMR Spectroscopy

A sample of purified Methyl 3,4-diaminobenzoate is dissolved in deuterated chloroform
(CDCIs). A standard 5 mm NMR tube is used for the analysis.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 500 MHz spectrometer. The
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on a 125 MHz spectrometer with
proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of
CDCls (6 77.16 ppm).

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid Methyl 3,4-diaminobenzoate is obtained using a Bruker Tensor
27 FT-IR instrument. A small amount of the solid sample is placed on the sample holder for
analysis. The spectrum is typically recorded in the range of 4000-400 cm~1.[3]

Mass Spectrometry

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable
solvent and injected into the LC-MS system. The mass spectrum is recorded, and the mass-to-
charge ratio (m/z) of the ions is determined. The data presented here shows the sodium adduct
of the molecule ([M+Na]*).[1][2] For Electron lonization Mass Spectrometry (EI-MS), a volatile
sample is introduced into the ion source where it is bombarded with electrons, leading to
ionization and fragmentation. The resulting ions are then separated and detected based on
their m/z ratio.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the acquisition
and analysis of spectroscopic data for Methyl 3,4-diaminobenzoate.
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Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of Methyl 3,4-diaminobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-4-diaminobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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